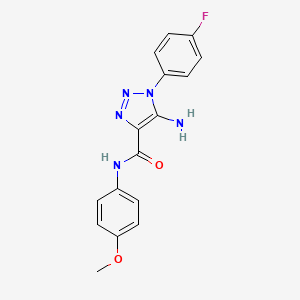

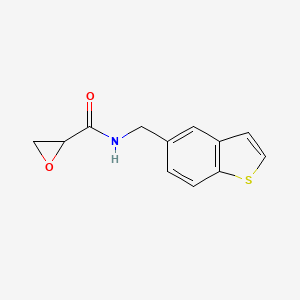

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. DTBZ has been found to have a high affinity for the vesicular monoamine transporter 2 (VMAT2), which is responsible for transporting monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, demonstrating that some chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. They also studied the interaction of these compounds against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Molecular Docking and Inhibition Effects

- Ulus et al. (2016) reported the synthesis of novel acridine-acetazolamide conjugates and investigated their inhibition effects on human carbonic anhydrase isoforms, demonstrating inhibition in low micromolar and nanomolar ranges (Ulus et al., 2016).

Anticancer Agents

- Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives as anticancer agents. They found that one compound showed significant proapoptotic activity on melanoma cell lines and inhibited human carbonic anhydrase isoforms (Yılmaz et al., 2015).

Solar Cell Applications

- Chu et al. (2011) researched the morphology control in polycarbazole based bulk heterojunction solar cells, finding that certain solvents can improve photovoltaic performance (Chu et al., 2011).

Antimicrobial Activity

- Jagtap et al. (2010) synthesized fluoro-substituted sulphonamide benzothiazole compounds and screened them for anti-microbial activity, revealing a range of biodynamic properties (Jagtap et al., 2010).

Electrophysiological Activity

- Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides and described their cardiac electrophysiological activity, indicating potential as class III agents (Morgan et al., 1990).

Propiedades

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-4-6-19(7-5-16)22-15-31-24(25-22)26-23(28)20-8-10-21(11-9-20)32(29,30)27-13-17(2)12-18(3)14-27/h4-11,15,17-18H,12-14H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANULSQVVZRRAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2933959.png)

![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933973.png)

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)